

Long-term stability of Cyclosporine A in DMSO at -20°C

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Cyclosporine A

Cat. No.: B7760023

[Get Quote](#)

Technical Support Center: Cyclosporine A Stability

This technical support center provides guidance on the long-term stability of **Cyclosporine A** (CsA) dissolved in dimethyl sulfoxide (DMSO) and stored at -20°C. Below you will find frequently asked questions, troubleshooting advice, and detailed experimental protocols to help you ensure the integrity of your CsA stock solutions for reliable and reproducible experimental results.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage condition for **Cyclosporine A** stock solutions in DMSO?

A1: **Cyclosporine A** stock solutions prepared in DMSO should be stored at -20°C and protected from light. It is also advisable to prepare single-use aliquots to avoid repeated freeze-thaw cycles, which can degrade the peptide.

Q2: How long can I store a **Cyclosporine A** stock solution in DMSO at -20°C?

A2: While specific long-term stability data is not extensively published, general guidelines suggest that stock solutions of peptides in dry DMSO can be stable for weeks to months when stored properly at -20°C.^[1] For optimal results, it is recommended to use the solution within a

few months. For critical applications, it is best practice to perform periodic quality control checks or prepare fresh stock solutions.

Q3: Are there any signs of degradation I should look for in my **Cyclosporine A** stock solution?

A3: Visual inspection for precipitation or color change is a preliminary check. However, chemical degradation may not always be visible. The most reliable way to assess the stability and concentration of your **Cyclosporine A** solution is through analytical methods such as High-Performance Liquid Chromatography (HPLC).

Q4: Can I store my **Cyclosporine A/DMSO** stock solution at -80°C?

A4: While -20°C is the most commonly recommended temperature, storage at -80°C is also a viable option and may offer enhanced stability for very long-term storage. However, for most laboratory purposes, -20°C is sufficient. The key is to minimize freeze-thaw cycles.

Q5: What are the potential degradation products of **Cyclosporine A**?

A5: **Cyclosporine A** can undergo isomerization to iso-**Cyclosporine A**, particularly under acidic conditions.^{[2][3][4]} Other degradation pathways can be initiated by factors such as exposure to strong acids, bases, oxidizing agents, heat, and light.^[5] A stability-indicating HPLC method can distinguish **Cyclosporine A** from its degradation products.^{[5][6]}

Troubleshooting Guide

Issue	Possible Cause	Recommended Solution
Inconsistent experimental results using older CsA stock solution.	The Cyclosporine A in the stock solution may have degraded over time, leading to a lower effective concentration.	Prepare a fresh stock solution of Cyclosporine A in DMSO. If you need to use an older stock, consider verifying its concentration and purity using HPLC analysis (see Protocol 1).
Precipitate observed in the CsA/DMSO stock solution after thawing.	The concentration of Cyclosporine A may be too high for complete solubilization at lower temperatures, or the DMSO may have absorbed water over time, reducing its solvating power.	Gently warm the solution to 37°C and vortex or sonicate to redissolve the precipitate. Ensure your DMSO is anhydrous. If precipitation persists, consider preparing a new stock solution at a slightly lower concentration.
Difficulty dissolving Cyclosporine A powder in DMSO.	The Cyclosporine A powder may have absorbed moisture, or the DMSO may not be of high purity.	Ensure you are using anhydrous, high-purity DMSO. Sonication can aid in dissolving the peptide.

Quantitative Stability Data

While specific, long-term, publicly available stability data for **Cyclosporine A** in DMSO at -20°C is limited, the following table illustrates how such data would be presented. Researchers are encouraged to generate their own stability data for their specific storage conditions and concentrations using the protocol provided below.

Table 1: Illustrative Stability of **Cyclosporine A** (10 mg/mL) in DMSO at -20°C

Time Point	Purity (%) by HPLC	Recovery (%)	Observations
Initial (t=0)	99.5	100.0	Clear, colorless solution
1 Month	99.3	99.8	No visible changes
3 Months	98.9	99.4	No visible changes
6 Months	98.2	98.7	No visible changes
12 Months	97.1	97.6	No visible changes

Note: This data is for illustrative purposes only and may not reflect actual experimental results.

Experimental Protocols

Protocol 1: HPLC Method for Stability Assessment of Cyclosporine A in DMSO

This protocol provides a general framework for a stability-indicating HPLC method to determine the purity and concentration of **Cyclosporine A** in a DMSO stock solution. This method can distinguish **Cyclosporine A** from its potential degradation products.[\[6\]](#)[\[7\]](#)[\[8\]](#)[\[9\]](#)

1. Materials and Reagents:

- **Cyclosporine A** reference standard
- **Cyclosporine A/DMSO** stock solution (for testing)
- Acetonitrile (HPLC grade)
- Water (HPLC grade)
- Trifluoroacetic acid (TFA) or o-phosphoric acid (optional, for mobile phase modification)
- HPLC system with a UV detector
- C18 reverse-phase HPLC column (e.g., 150 x 4.6 mm, 5 µm particle size)

2. Chromatographic Conditions (Example):[\[6\]](#)[\[7\]](#)

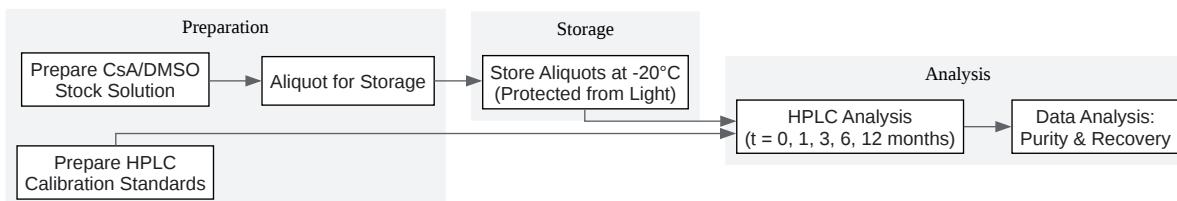
- Mobile Phase: Acetonitrile and water (e.g., 70:30 v/v). The exact ratio may need optimization.
- Flow Rate: 1.0 mL/min
- Column Temperature: Elevated temperatures (e.g., 60-70°C) are often used to improve peak shape.
- Detection Wavelength: 210 nm
- Injection Volume: 10-20 µL

3. Preparation of Standard Solutions:

- Prepare a stock solution of the **Cyclosporine A** reference standard in the mobile phase or a suitable organic solvent.
- Create a series of calibration standards by diluting the stock solution to known concentrations (e.g., 10, 25, 50, 100, 200 µg/mL).

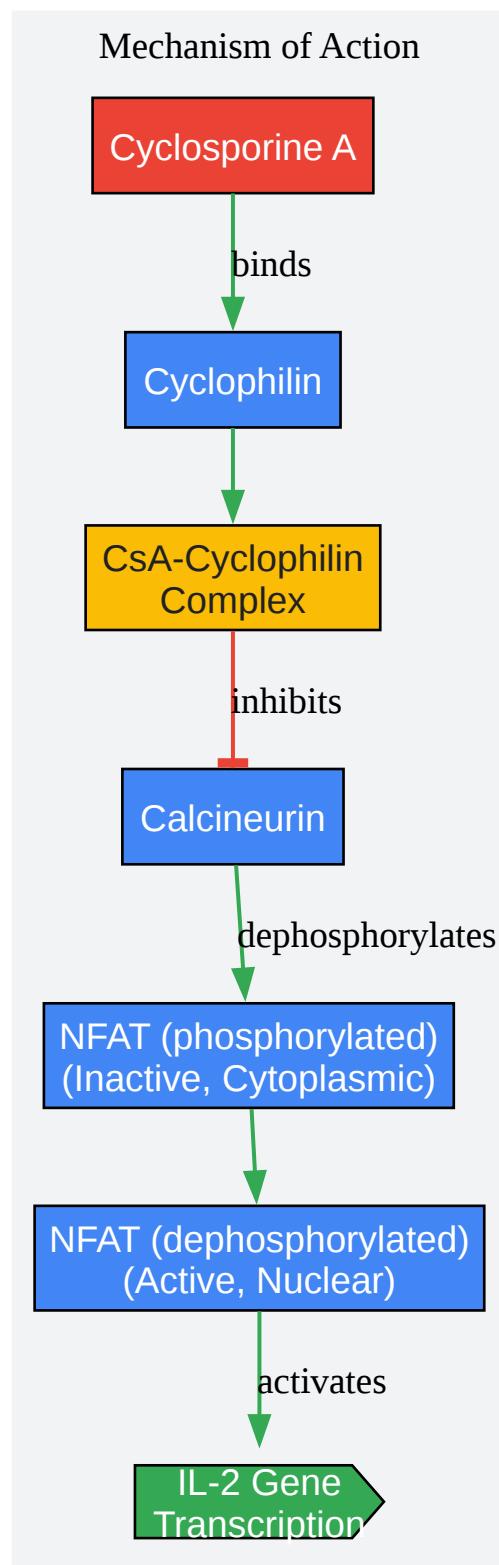
4. Sample Preparation:

- Accurately dilute a small aliquot of your **Cyclosporine A**/DMSO stock solution with the mobile phase to fall within the concentration range of your calibration curve.


5. Analysis:

- Inject the standard solutions to generate a calibration curve (peak area vs. concentration).
- Inject the prepared sample solution.
- Analyze the resulting chromatogram to determine the peak area of **Cyclosporine A**.
- Calculate the concentration of **Cyclosporine A** in your stock solution based on the calibration curve.
- Assess purity by observing any additional peaks, which may indicate degradation products.

6. Stability Study Procedure:


- Prepare a fresh stock solution of **Cyclosporine A** in DMSO.
- Analyze an initial sample ($t=0$) to determine the starting concentration and purity.
- Aliquot the remaining stock solution into multiple vials and store them at -20°C , protected from light.
- At predetermined time points (e.g., 1, 3, 6, and 12 months), thaw one aliquot and analyze it using the HPLC method described above.
- Calculate the percentage recovery and purity at each time point relative to the initial measurement.

Visualizations

[Click to download full resolution via product page](#)

Caption: Workflow for a long-term stability study of **Cyclosporine A** in DMSO.

[Click to download full resolution via product page](#)

Caption: Simplified signaling pathway showing **Cyclosporine A**'s mechanism of action.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Kinetics of acid-catalyzed degradation of cyclosporin A and its analogs in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Development and validation of a stability indicating HPLC assay method for cyclosporine in cyclosporine oral solution USP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Development and Validation of a RP-HPLC Method for Determination of Cyclosporine in Capsule - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development and Validation of a HPLC Method for Dissolution and Stability Assay of Liquid-Filled Cyclosporine Capsule Drug Products - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [Long-term stability of Cyclosporine A in DMSO at -20°C]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b7760023#long-term-stability-of-cyclosporine-a-in-dmso-at-20-c>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com